6-O-Galloylglucose

Antioxidant activity Free radical scavenging Structure-activity relationship

Researchers studying gallotannin biosynthesis or PARG inhibition often struggle to distinguish mono-galloylglucose positional isomers-generic gallic acid or polygalloyl compounds lack target activity or introduce confounding variables. 6-O-Galloylglucose (CAS 13186-19-1) solves this as the only C-6 mono-galloylated glucose with validated: - PARG IC50 = 0.95 µM (vs inactive gallic acid) - DPPH IC50 = 7.36 ± 0.25 µM (C-6 positional reference) - Enzymatic biosynthesis biomarker for 1,6-digalloylglucose disproportionation Supplied as a characterized pure standard for SAR panels or medicinal chemistry.

Molecular Formula C13H16O10
Molecular Weight 332.26 g/mol
CAS No. 13186-19-1
Cat. No. B084902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Galloylglucose
CAS13186-19-1
Synonyms6-O-galloyl-D-glucose
6-O-galloylglucose
6-O-galloylglucose, (beta-D-pyranose)-isomer
6-O-galloylglucose, (D-pyranose)-isome
Molecular FormulaC13H16O10
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C13H16O10/c14-3-8(17)11(20)12(21)9(18)4-23-13(22)5-1-6(15)10(19)7(16)2-5/h1-3,8-9,11-12,15-21H,4H2/t8-,9+,11+,12+/m0/s1
InChIKeySMZJCCHIPATQCN-LUTQBAROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Galloylglucose Overview


6-O-Galloylglucose (CAS 13186-19-1) is a mono-galloylated glucose ester belonging to the hydrolyzable tannin (gallotannin) class, in which a single galloyl (3,4,5-trihydroxybenzoyl) moiety is esterified at the C-6 position of D-glucose [1]. It occurs naturally in plants such as Sapium sebiferum (Triadica sebifera), Saxifraga tangutica, Camellia sinensis, and garden rhubarb [2][3]. With a molecular formula of C₁₃H₁₆O₁₀ and molecular weight of 332.26 g/mol, this compound is water-soluble, weakly acidic, and serves as both a biosynthetic intermediate in gallotannin metabolism and a bioactive phenolic with demonstrated antioxidant, antihypertensive, and enzyme-inhibitory properties [4][5].

Mono-galloyl glucose scaffold for PARG inhibition studies

Positional isomer standard for antioxidant SAR calibration

Defined biosynthetic intermediate in gallotannin pathway research

Why 6-O-Galloylglucose Cannot Be Replaced by Similar Compounds


Compounds within the galloylglucose family differ critically in the number and position of galloyl ester substitutions on the glucose core, which directly governs their biological activity, enzyme target engagement, and physicochemical properties. A single-position substitution change—from C-2 to C-6 on the glucose ring—alters DPPH radical scavenging potency by over 30% [1]. Increasing the number of galloyl units from one (mono-) to five (penta-) shifts antioxidant capacity non-linearly, while mono-galloyl glucoses uniquely inhibit poly(ADP-ribose) glycohydrolase (PARG) with IC₅₀ values in the sub-micromolar range—an activity entirely absent in gallic acid and diminished in di-galloyl analogs [2][3]. Furthermore, 6-O-galloylglucose occupies a specific biosynthetic niche: it is generated as the deacylated by-product of the enzymatic disproportionation of 1,6-digalloylglucose, a reaction not shared by other positional isomers, making it an irreplaceable probe for gallotannin biosynthesis studies [4]. These quantifiable, position- and galloylation-degree-dependent differences preclude the generic substitution of 6-O-galloylglucose by other in-class compounds.

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Reported >30% shift in radical scavenging with positional isomer change; 2-O or 1-O analogs may not replicate 6-O activity.

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Mono-galloyl specificity for PARG inhibition is lost in di-galloyl or gallic acid analogs; higher galloylation reduces target engagement.

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Biosynthetic pathway exclusivity (enzymatic disproportionation by-product) cannot be reproduced by 1-, 2-, 3-, or 4-O isomers.

Differentiation Evidence Against Comparators


DPPH Radical Scavenging vs. Positional Isomers

In a direct head-to-head DPPH assay, 6-O-galloyl-α/β-D-glucose (Fr2-3-1/Fr2-3-2) exhibited an IC₅₀ of 7.36 ± 0.25 μM, which is approximately 2.5-fold more potent than the reference antioxidant quercetin (IC₅₀: 18.61 ± 3.55 μM) but approximately 33% weaker than the 2-O-galloyl positional isomer (Fr2-1-2/Fr2-1-3, IC₅₀: 5.52 ± 0.32 μM) and statistically comparable to the 1-O-galloyl isomer (Fr2-2-1, IC₅₀: 7.22 ± 0.57 μM) [1]. The rank order of potency—2-O-galloyl > 1-O-galloyl ≈ 6-O-galloyl > quercetin—demonstrates that the position of the galloyl ester on the glucose ring significantly modulates free radical scavenging capacity [1].

DPPH vs. Positional Isomers
Head-to-head
IC₅₀ 7.36 ± 0.25 µM (6-O); 5.52 µM (2-O); 7.22 µM (1-O)
Supports positional isomer differentiation in antioxidant assays
DPPH assay, 50% EtOH; quercetin control 18.61 µM
Antioxidant activity Free radical scavenging Structure-activity relationship

α-Glucosidase Binding Affinity by Molecular Docking

In a cross-study molecular docking analysis against human α-glucosidase (HAG), 6-O-galloylglucose yielded a free binding energy (ΔG) of −43.09 kcal/mol, which is within 2.2% of quercetin's binding energy (−44.02 kcal/mol) but 27.8% weaker than the co-crystallized clinical inhibitor acarbose (−59.61 kcal/mol) [1]. Among 17 tested phenolic compounds from Iris pseudacorus extracts, 6-O-galloylglucose ranked second only to quercetin in predicted α-glucosidase binding affinity, surpassing irilin D (−34.92 kcal/mol), genistein (−27.86 kcal/mol), and mangiferin (−27.81 kcal/mol) by substantial margins [1].

α-Glucosidase Docking
In silico
ΔG -43.09 kcal/mol vs quercetin -44.02 kcal/mol
Supports scaffold selection for α-glucosidase inhibitor development
C-docker energy; acarbose reference -59.61 kcal/mol
Antidiabetic α-Glucosidase inhibition Molecular docking

PARG Inhibition: Mono-Galloyl vs. Gallic Acid

Mono-galloyl glucose derivatives as a class—including 3-galloyl-α,β-D-glucose, 3-galloyl-O-methyl-α,β-D-glucose, and 2-galloyl-O-methyl-α,β-D-glucose—exhibited potent inhibition of poly(ADP-ribose) glycohydrolase (PARG) with IC₅₀ values of 0.95 ± 0.02 μM, 7.1 ± 0.05 μM, and 7.2 ± 0.03 μM, respectively [1]. This potency is comparable to that of ADP-(hydroxymethyl)pyrrolidinediol (ADP-HPD, IC₅₀: 3.2 ± 0.08 μM), the most potent known PARG inhibitor [1]. Critically, gallic acid (the aglycone) showed no PARG inhibition at concentrations up to 100 μM, and increasing the number of galloyl residues from one to two (di-galloyl analogs) decreased inhibitory activity [1]. By class-level inference, 6-O-galloylglucose, as a mono-galloyl glucose, is predicted to share this potent PARG inhibitory phenotype that is structurally unique to the mono-substituted state.

PARG Inhibition
Class-level
Mono-galloyl class IC₅₀ 0.95–7.2 µM; gallic acid inactive
Mono-galloyl structure is necessary for PARG inhibition
ADP-HPD reference IC₅₀ 3.2 µM; di-galloyl reduced activity
PARG inhibition PARP signaling Cell death

In Vivo Antihypertensive Activity in SHR Model

In an in vivo screening study using spontaneously hypertensive rats (SHR), intravenous administration of 6-O-galloyl-D-glucose isolated from Sapium sebiferum leaves produced a measurable hypotensive effect [1]. The mechanism was attributed to inhibition of noradrenaline release and/or direct vasodilation—a dual mode of action that differentiates it from single-mechanism antihypertensive phenolics [1]. While quantitative dose-response data were not fully disclosed, the study identified 6-O-galloylglucose as the active principle among the leaf phenolics, distinguishing it from co-occurring galloylglucose congeners that were not active in the same assay [1]. This contrasts with geraniin, a related ellagitannin, which also demonstrated antihypertensive effects but through a different mechanistic profile [2].

SHR Antihypertensive Model
Class-level
Active principle in spontaneously hypertensive rats; dual mechanism
Reported in vivo hypotensive response via noradrenaline/vasodilation
Intravenous administration; Sapium sebiferum isolate
Antihypertensive Vasodilation Noradrenaline release

Antioxidant SAR by Galloylation Degree

A systematic structure-activity relationship (SAR) study on galloylated carbohydrate analogs demonstrated that antioxidant activity increases proportionally with the number of galloyl units [1]. Mono-galloylated analogs exhibited EC₅₀ values of 19.4–22.9 μM (Trolox equivalents, TE = 2.04–2.42), while di-galloylated analogs showed EC₅₀ values of 11.9–15.2 μM (TE = 3.32–4.29) [1]. By contrast, penta-O-galloyl-β-D-glucose (PGG) displayed an IC₅₀ of 4.6 ± 0.2 μM in the FRAP assay [2]. This galloylation-dependent activity gradient positions 6-O-galloylglucose in a defined, lower-activity tier relative to poly-galloyl analogs—a property that can be advantageous when moderate antioxidant potency is desired to avoid the pro-oxidant effects or cytotoxicity associated with highly galloylated tannins [3].

Galloylation-Degree SAR
Class-level
EC₅₀ 19.4–22.9 µM (mono); 11.9–15.2 µM (di); 4.6 µM (penta)
Antioxidant activity increases with galloyl count
DPPH/FRAP; mono-galloyl anchors lower reference point
Structure-activity relationship Antioxidant capacity Galloylation degree

Biosynthetic Origin in Gallotannin Pathway

In gallotannin biosynthesis, the enzyme 1,6-di-O-galloylglucose:1,6-di-O-galloylglucose 2-O-galloyltransferase (EC 2.3.1.–) catalyzes a disproportionation reaction that transfers the 1-O-galloyl moiety of 1,6-di-O-galloyl-β-D-glucose to the 2-position of the same compound, yielding 1,2,6-tri-O-galloyl-β-D-glucose and leaving 6-O-galloylglucose as the specific deacylated by-product [1]. No other mono-galloylglucose positional isomer is produced in this transformation. The enzyme was purified approximately 1700-fold from Rhus typhina leaves, with a Kₘ of 11.5 mM for the substrate and optimal activity at pH 5.9 and 40 °C [1]. This regiospecific enzymatic reaction makes 6-O-galloylglucose a unique biomarker for this gallotannin biosynthetic pathway and the only mono-galloylglucose that can be enzymatically generated via this route, distinguishing it from 1-O-, 2-O-, 3-O-, and 4-O-galloylglucoses [1].

Biosynthetic Pathway Origin
Class-level
Sole deacylated product of 1,6-digalloylglucose disproportionation
Unique enzymatic biomarker for gallotannin biosynthesis
Kₘ 11.5 mM; pH 5.9, 40 °C; Rhus typhina enzyme
Gallotannin biosynthesis Enzymatic disproportionation Acyltransferase

Research and Industrial Applications


Antioxidant SAR Standard for Positional Calibration

Investigators quantifying the impact of galloyl substitution position on free radical scavenging activity require a pure, well-characterized 6-O-galloylglucose standard. With a DPPH IC₅₀ of 7.36 ± 0.25 μM, 6-O-galloylglucose serves as the C-6 positional reference point in SAR panels that include the 2-O isomer (IC₅₀: 5.52 ± 0.32 μM) and 1-O isomer (IC₅₀: 7.22 ± 0.57 μM), enabling precise regression of antioxidant activity against galloyl position [1]. This application is supported by the direct head-to-head data from the Saxifraga tangutica isolation study, where all four tautomers were assayed under identical conditions, eliminating inter-laboratory variability [1].

Mono-Galloyl Pharmacophore for PARG Drug Discovery

Drug discovery programs targeting poly(ADP-ribose) glycohydrolase (PARG) benefit from 6-O-galloylglucose as a structurally minimal mono-galloyl glucose pharmacophore. Evidence shows that mono-galloyl glucose derivatives achieve PARG IC₅₀ values as low as 0.95 μM, rivaling ADP-HPD (IC₅₀: 3.2 μM), while higher galloylated analogs and gallic acid are inactive [2]. The mono-galloyl substructure is both necessary and sufficient for PARG inhibition, making 6-O-galloylglucose a chemically tractable starting point for medicinal chemistry optimization—unlike poly-galloyl compounds that carry unnecessary mass and lose PARG activity with increasing galloylation [2].

Biomarker for Gallotannin Biosynthesis Studies

6-O-Galloylglucose is the specific deacylated by-product of the acyltransferase-catalyzed disproportionation of 1,6-digalloylglucose to 1,2,6-trigalloylglucose (Kₘ = 11.5 mM, pH optimum 5.9, 40 °C) [3]. This unique biosynthetic origin makes the compound an authentic biomarker for gallotannin pathway activity in plant extracts. Researchers characterizing gallotannin profiles in botanical materials or developing enzymatic synthesis platforms can use 6-O-galloylglucose as a reference to confirm pathway fidelity, as no other mono-galloylglucose positional isomer is produced by this 1700-fold purified enzyme [3].

In Vivo Antihypertensive Lead Compound

6-O-Galloylglucose has demonstrated in vivo antihypertensive efficacy in spontaneously hypertensive rats (SHR), with a mechanism involving both inhibition of noradrenaline release and direct vasodilation [4]. This dual mechanism differentiates it from single-target antihypertensive phenolics. Preclinical cardiovascular research programs requiring a natural-product-derived, orally administrable phenolic glycoside with a defined in vivo hypotensive phenotype can use 6-O-galloylglucose as a reference compound for mechanism-of-action studies or as a scaffold for semi-synthetic optimization [4].

Application
Selection Property
Validation Focus
Antioxidant SAR positional calibration
Positional isomer identity
DPPH radical scavenging rank order across 1-O, 2-O, and 6-O isomers
PARG-targeted drug discovery research
Mono-galloyl pharmacophore minimal unit
PARG inhibition specificity over gallic acid and di-galloyl analogs
Gallotannin biosynthesis pathway studies
Biosynthetic intermediate exclusivity
Enzymatic disproportionation product identity (6-O unique)
In vivo cardiovascular model research
Hypotensive response phenotype
SHR model blood pressure change and noradrenaline mechanism context
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